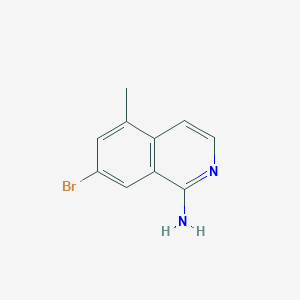

7-Bromo-5-methylisoquinolin-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1935486-04-6 |

|---|---|

Molecular Formula |

C10H9BrN2 |

Molecular Weight |

237.10 g/mol |

IUPAC Name |

7-bromo-5-methylisoquinolin-1-amine |

InChI |

InChI=1S/C10H9BrN2/c1-6-4-7(11)5-9-8(6)2-3-13-10(9)12/h2-5H,1H3,(H2,12,13) |

InChI Key |

OIGJRPREQNRAHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN=C2N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 5 Methylisoquinolin 1 Amine and Its Analogs

Precursor Synthesis and Intermediate Derivatization

The synthesis of 7-Bromo-5-methylisoquinolin-1-amine necessitates a carefully planned sequence of reactions to install the bromine, methyl, and amine functionalities at the desired positions. This often involves the synthesis of appropriately substituted precursors followed by cyclization or the functionalization of a pre-existing isoquinoline (B145761) core.

Strategies for Incorporating the Bromine Moiety at Position 7

The introduction of a bromine atom at the C7 position of the isoquinoline ring is a critical step. The regioselectivity of bromination is highly dependent on the directing effects of the substituents already present on the ring.

One effective strategy involves the bromination of a precursor prior to the construction of the isoquinoline ring. For instance, a substituted phenethylamine (B48288) or phenylacetonitrile (B145931) can be brominated at the meta-position relative to the ethylamine (B1201723) or cyanomethyl group. This strategically places the bromine atom in a position that will become C7 after cyclization. For example, 3-bromophenylacetonitrile (B52883) can serve as a starting material.

Another approach is the direct bromination of a substituted isoquinoline. The directing effects of existing groups, such as a methyl group at C5, will influence the position of bromination. Alkyl groups are generally ortho, para-directing activators in electrophilic aromatic substitution. ulethbridge.calibretexts.org In the context of a 5-methylisoquinoline, the C6 and C8 positions would be activated. However, the C7 position can be targeted under specific conditions or if other directing groups are present. The use of brominating agents like N-bromosuccinimide (NBS) is common. evitachem.com For instance, the bromination of 7-methylisoquinoline (B1584925) with NBS in the presence of a radical initiator like azobisisobutyronitrile (AIBN) has been reported for the synthesis of related compounds. evitachem.com

Table 1: Selected Methods for Bromination

| Starting Material | Reagent | Conditions | Product | Reference |

| 3-Bromophenylacetonitrile | Catalytic Hydrogenation | Raney nickel, H2 | 3-Bromophenethylamine | |

| 7-Methylisoquinoline | N-Bromosuccinimide (NBS), AIBN | Inert solvent, elevated temperature | 5-Bromo-7-methylisoquinoline | evitachem.com |

| 5-Nitroisoquinolin-1-one | Bromine | Not specified | 4-Bromo-5-nitroisoquinolin-1-one | nih.gov |

Methodologies for Introducing the Methyl Group at Position 5

The introduction of a methyl group at the C5 position can also be achieved at different stages of the synthesis. One approach is to start with a precursor that already contains the methyl group in the correct position, such as a derivative of m-xylene.

Alternatively, a methyl group can be introduced onto the isoquinoline ring through various methylation reactions. For example, lithiation of a bromo-substituted isoquinoline followed by quenching with an electrophilic methyl source like iodomethane (B122720) can be employed. This was demonstrated in the synthesis of 1-methoxy-4-methyl-5-nitroisoquinoline from 4-bromo-1-methoxy-5-nitroisoquinoline. nih.gov

Formation of the 1-Amine Functionality

The introduction of an amine group at the C1 position of the isoquinoline ring is a common transformation. A versatile method involves the use of isoquinoline-N-oxides. The N-oxide activates the C1 position for nucleophilic attack. Reaction of the N-oxide with an aminating agent can lead to the formation of the 1-aminoisoquinoline (B73089). The synthesis of substituted 1-aminoisoquinolines has been achieved through a cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles. researchgate.net

Another approach involves the palladium-catalyzed amination of a suitable precursor, such as a 1-haloisoquinoline. For example, the synthesis of isoquinoline-1-carboxamides has been achieved via palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline. mdpi.com While this introduces an amide, subsequent hydrolysis or reduction could potentially yield the desired amine.

Ring-Closing Reactions for Isoquinoline Scaffold Construction

The construction of the isoquinoline core is a fundamental aspect of the synthesis of this compound. Various classical and modern cyclization methods can be employed.

Classical and Modern Cyclization Approaches

Several named reactions are cornerstones of isoquinoline synthesis. The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are classical examples that rely on electrophilic aromatic substitution. nih.gov These methods are often limited to electron-rich carbocycles.

Modern approaches offer greater flexibility and substrate scope. For example, the cyclization of o-(1-alkynyl)benzaldehydes or their imine derivatives can yield substituted isoquinolines under mild conditions. acs.org Electrophilic cyclization of iminoalkynes in the presence of reagents like iodine or iodine monochloride can produce halogenated isoquinolines directly. acs.org

The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, remains a powerful tool, especially for the synthesis of tetrahydroisoquinolines which can be subsequently oxidized to isoquinolines.

Table 2: Ring-Closing Reactions for Isoquinoline Synthesis

| Reaction Name | Precursors | Key Features | Reference |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Forms tetrahydroisoquinolines | |

| Electrophilic Cyclization | o-(1-Alkynyl)benzaldehyde imines | Can incorporate halogens directly | acs.org |

| Sequential Cyclization-Deoxygenation | 2-Alkynylbenzaldoxime | In situ generation of isoquinoline N-oxide | thieme-connect.de |

| Acid-Promoted Redox-Annulation | Tetrahydroisoquinoline, α,β-Unsaturated aldehyde | Forms fused ring systems | nih.gov |

Metal-Catalyzed Annulation Reactions

Palladium-catalyzed reactions have emerged as powerful methods for constructing the isoquinoline skeleton. Sequential palladium-catalyzed α-arylation of ketones followed by cyclization provides a general route to a wide array of substituted isoquinolines. nih.gov This methodology allows for the convergent synthesis from readily available precursors and is not limited to electron-rich systems. nih.gov

Furthermore, the discovery of 4,6- and 5,7-disubstituted isoquinoline derivatives has been facilitated by fragment-merging strategies, highlighting the importance of developing synthetic routes to these specific substitution patterns. acs.org

Decarboxylative Cyclization Strategies

Decarboxylative cyclization represents a powerful strategy for the formation of heterocyclic rings, where the irreversible loss of carbon dioxide from a carboxylic acid precursor drives the ring-closing reaction. While a specific decarboxylative route to this compound is not extensively documented, principles from the synthesis of related N-heterocycles suggest its potential applicability.

For instance, novel methods such as electrochemical oxidation have been employed for the decarboxylative cyclization of α-keto acids with o-aminobenzylamines to yield quinazolines under metal-free and external oxidant-free conditions. sioc-journal.cn This approach demonstrates high functional group tolerance and provides products in moderate to excellent yields. sioc-journal.cn Another relevant example is the iodine-mediated decarboxylative cyclization between α-amino acids and N-heterocyclic carbaldehydes, which efficiently produces imidazo[1,5-a]N-heterocycles. researchgate.net These examples underscore the potential for developing a similar pathway for isoquinolinamine synthesis, likely starting from a suitably substituted phenylacetic acid derivative.

Table 1: Hypothetical Decarboxylative Cyclization Scheme

| Reactant 1 | Reactant 2 | Conditions | Product |

| Substituted 2-cyanophenylacetic acid | N/A (Intramolecular) | Heat, Catalyst | 7-Bromo-5-methylisoquinolin-1-ol (precursor to amine) |

Regioselective Synthesis and Isomeric Control

The synthesis of a polysubstituted aromatic heterocycle like this compound presents a significant regiochemical challenge. The synthetic strategy must precisely control the placement of the bromo, methyl, and amine functionalities at the C-7, C-5, and C-1 positions, respectively. Achieving this control is paramount to avoiding the formation of undesired regioisomers, which can be difficult to separate and may possess different chemical and biological properties. The development of regioselective reactions is a central theme in the synthesis of complex isoquinolines and related scaffolds. rsc.orgresearchgate.netnih.govmdpi.combeilstein-journals.org

Differentiation and Separation of Regioisomers

Synthetic routes toward substituted isoquinolines often yield mixtures of regioisomers. For example, a synthesis targeting the 7-bromo-5-methyl substitution pattern could inadvertently produce the 5-bromo-7-methyl isomer. The differentiation and separation of these isomers are critical steps in obtaining a pure chemical entity.

The primary method for separating such isomers is column chromatography. A documented example in the synthesis of a related quinoline (B57606) system involved the reaction of 5,7-dibromoquinoline (B1595614) with sodium methoxide, which produced a mixture of 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline. These isomers were successfully separated by column chromatography using a petroleum ether and ethyl acetate (B1210297) eluent system. google.com

Once separated, isomers are definitively identified using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents on the ring.

Table 2: Predicted ¹H NMR Distinguishing Features for Isoquinolinamine Regioisomers

| Compound | Predicted Aromatic Proton Signals | Rationale |

| This compound | H-6 and H-8 would appear as distinct singlets or narrow doublets (due to meta-coupling). | The protons at C-6 and C-8 are adjacent to different substituents (methyl and bromo, respectively) and are isolated from other protons, leading to simple splitting patterns. |

| 5-Bromo-7-methylisoquinolin-1-amine | H-6 and H-8 would also appear as distinct singlets or narrow doublets. | The electronic environment of H-6 and H-8 would differ significantly from the other isomer, resulting in different chemical shifts that allow for unambiguous assignment. |

Directed Functionalization Techniques

Modern synthetic chemistry increasingly relies on directed C-H functionalization to achieve high regioselectivity. researchgate.net This strategy employs a directing group, which is a functional group already present on the substrate that chelates to a transition metal catalyst and directs the catalytic C-H activation to a specific, often ortho, position. rsc.org This approach allows for the installation of new functional groups with a level of precision that is difficult to achieve with traditional electrophilic aromatic substitution.

Several transition metals, including palladium, rhodium, ruthenium, and cobalt, have been used to catalyze the directed C-H functionalization of isoquinoline precursors. rsc.orgrsc.orgnih.govbohrium.com

Palladium-catalyzed C-H functionalization can be guided by heteroatoms within the substrate to achieve direct arylation at the C-4 position of dihydroisoquinolines. rsc.org

Rhodium(III)-catalyzed C-H activation, using directing groups like hydrazines or in-situ generated oximes, allows for annulation with alkynes to construct the isoquinoline core efficiently. rsc.orgorganic-chemistry.org

Ruthenium(II)-catalyzed reactions have been developed where a free primary amine can act as a directing group for C-H activation and annulation. nih.gov

Cobalt-catalyzed systems can utilize traceless directing groups, such as picolinamide, for the oxidative annulation of benzylamides with alkynes to form isoquinolines. bohrium.com

Table 3: Summary of Directed Functionalization Strategies for Isoquinoline Synthesis

| Catalyst | Directing Group | Key Transformation | Reference |

| Palladium (Pd) | Heteroatom-guided | C-4 arylation of dihydroisoquinolines | rsc.org |

| Rhodium (Rh) | Hydrazine | C-H activation/annulation with alkynes | rsc.org |

| Ruthenium (Ru) | Free Amine | C-H activation/annulation with sulfoxonium ylides | nih.gov |

| Cobalt (Co) | Picolinamide (traceless) | Oxidative annulation of benzylamides with alkynes | bohrium.com |

High-Throughput Synthesis and Parallel Approaches

High-throughput synthesis (HTS) and parallel synthesis are methodologies primarily employed in medicinal chemistry to rapidly generate large libraries of structurally related compounds. google.com These libraries are then screened for biological activity against various targets. The isoquinolinamine scaffold is a common motif in compounds of pharmaceutical interest, such as kinase inhibitors. researchgate.net Therefore, HTS approaches are valuable for exploring the structure-activity relationships (SAR) of this class of compounds.

While a specific HTS campaign for this compound is not detailed in the literature, the development of high-throughput approaches for functionally related heterocycles is documented. researchgate.net General methods for HTS involve the use of automated liquid handlers, plate-based reactors, and rapid purification and analysis techniques to maximize efficiency. google.com Such strategies enable the systematic modification of substituents around the isoquinoline core to optimize potency and selectivity for a given biological target. google.comresearchgate.net

Purification and Isolation Techniques in Synthetic Organic Chemistry

The isolation of a pure compound from a reaction mixture is a critical final step in any synthetic sequence. For solid, non-volatile compounds like this compound, several standard techniques are employed.

Column Chromatography: This is the most common purification method, separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being carried by a mobile phase (eluent). Eluent systems for isoquinoline derivatives often consist of mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane/methanol. google.comnih.govnih.gov

Recrystallization: This technique purifies crystalline solids by dissolving the crude product in a hot solvent and allowing it to slowly cool. The desired compound crystallizes out, leaving impurities behind in the solvent. This method was used to obtain pure product in the synthesis of a complex quinazolinone derivative. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical and preparative-scale purification. It is particularly useful for separating complex mixtures or for obtaining highly pure samples, as is often required for radiolabeled compounds or final pharmaceutical ingredients. nih.govsnmjournals.org

Table 4: Common Purification Techniques for Isoquinoline Derivatives

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application | Reference |

| Flash Column Chromatography | Silica Gel | Dichloromethane/Methanol (e.g., 100:1 to 20:1) | Primary purification of crude reaction products. | nih.gov |

| Flash Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate (e.g., 20:1) | Separation of regioisomers. | google.com |

| Recrystallization | N/A | Ethyl Acetate/n-Hexane | Final purification of a solid product. | nih.gov |

| Preparative HPLC | C18 (Reverse Phase) | Acetonitrile (B52724)/Water gradients | High-purity isolation, purification of radiotracers. | snmjournals.org |

Spectroscopic and Analytical Characterization of 7 Bromo 5 Methylisoquinolin 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 7-Bromo-5-methylisoquinolin-1-amine, one would expect to see distinct signals for the aromatic protons on the isoquinoline (B145761) core, the methyl group protons, and the amine (-NH₂) protons.

The aromatic region would likely show signals for H-3, H-4, H-6, and H-8. The chemical shifts and coupling constants (J-values) would be crucial for assigning these protons. For instance, protons on the pyridine (B92270) ring (H-3, H-4) would exhibit different shifts from those on the benzene (B151609) ring (H-6, H-8). The methyl group at C-5 would appear as a singlet in the aliphatic region, typically around 2.3-2.5 ppm. The amine protons would also produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Hypothetical ¹H NMR Data Table This table illustrates the type of data that would be obtained. Actual chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Value | d | Value | H-4 |

| Value | d | Value | H-3 |

| Value | s | - | H-6 |

| Value | s | - | H-8 |

| Value | br s | - | NH₂ |

| Value | s | - | CH₃ |

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, ten distinct carbon signals would be expected, corresponding to the ten carbon atoms in the structure. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, or attached to a heteroatom).

The carbon attached to the bromine (C-7) would be shifted due to the halogen's inductive effect. The amine-bearing carbon (C-1) would appear at a high chemical shift (downfield), typically around 155-160 ppm for aminoisoquinolines. beilstein-journals.org The methyl carbon would have a characteristic upfield signal (around 20-25 ppm). The remaining aromatic carbons would appear in the typical range of 110-150 ppm.

Hypothetical ¹³C NMR Data Table This table illustrates the type of data that would be obtained. Actual chemical shifts would require experimental measurement.

| Chemical Shift (δ, ppm) | Assignment |

| Value | C-1 |

| Value | C-3 |

| Value | C-4 |

| Value | C-4a |

| Value | C-5 |

| Value | C-6 |

| Value | C-7 |

| Value | C-8 |

| Value | C-8a |

| Value | CH₃ |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. ipb.pt

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network, for example, confirming the adjacency of H-3 and H-4. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. rsc.org For example, HMBC would show a correlation from the methyl protons to C-5, C-4a, and C-6, confirming the methyl group's position. It would also be instrumental in differentiating between the quaternary carbons (C-1, C-4a, C-5, C-7, C-8a) by observing their correlations to nearby protons. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₉BrN₂), HRMS would confirm this exact formula by distinguishing its precise mass from other combinations of atoms with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern, where the [M]+ and [M+2]+ peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. amazonaws.com

Hypothetical HRMS Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ (for C₁₀H₁₀⁷⁹BrN₂) | Value | Value |

| [M+H]⁺ (for C₁₀H₁₀⁸¹BrN₂) | Value | Value |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govelsevier.es It is used to analyze the purity of a sample and to identify its components. The sample is vaporized and separated on a GC column before entering the mass spectrometer. The retention time from the GC provides one level of identification, while the mass spectrum provides the molecular weight and a fragmentation "fingerprint".

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses. Systematic studies of isoquinoline alkaloids show common fragmentation behaviors, such as the loss of a methyl radical (CH₃) or cleavage of the amine group. nih.govresearchgate.net The specific fragmentation pathway would help to confirm the substitution pattern on the isoquinoline ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is invaluable for confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

In the analysis of this compound, a reversed-phase HPLC system would typically be coupled to a mass spectrometer with an electrospray ionization (ESI) source. In positive ion mode, the primary amine group is readily protonated, leading to the observation of the protonated molecule [M+H]⁺. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum for the parent ion would exhibit a characteristic doublet, with two peaks of nearly equal intensity separated by 2 Da.

Detailed Research Findings: While specific experimental data for this compound is not widely published, analysis of similar structures, such as 7-bromo-5-chloroquinolin-8-ol, demonstrates the utility of LC-MS/MS for quantification and pharmacokinetic studies. nih.gov For this compound, the expected m/z values for the [M+H]⁺ ion would be centered around 237.0 and 239.0. Tandem MS (MS/MS) experiments would involve selecting this parent ion doublet and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would provide structural confirmation. Potential fragmentation pathways could include the loss of ammonia (B1221849) (NH₃), the methyl radical (•CH₃), or the bromine atom (•Br). The retention time from the LC component provides an additional parameter for identification and purity assessment. nih.govrsc.org

Table 1: Predicted LC-MS Data for this compound

| Parameter | Expected Observation |

|---|---|

| Ionization Mode | ESI Positive |

| Parent Ion [M+H]⁺ | m/z ≈ 237.0 / 239.0 (Isotopic doublet) |

| Key MS/MS Fragments | Loss of NH₃, •CH₃, •Br |

| Chromatography | Reversed-phase (e.g., C18 column) |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The primary amine (-NH₂) group is particularly diagnostic, typically showing two distinct stretching vibrations. wpmucdn.comspectroscopyonline.com Aromatic C-H stretching and bending vibrations, along with skeletal vibrations of the isoquinoline ring, will also be prominent.

Detailed Research Findings: The key vibrational modes for this compound can be predicted based on established group frequencies. wpmucdn.comdocbrown.info

N-H Stretching: The primary amine will exhibit two bands in the 3500-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. wpmucdn.com

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine typically appears in the 1650-1580 cm⁻¹ range. wpmucdn.com

C=C and C=N Stretching: The aromatic isoquinoline core will produce a series of sharp bands in the 1620-1450 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3200 (two bands) |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Methyl Group (-CH₃) | C-H Stretch | 2975 - 2850 |

| Aromatic Ring | C=C and C=N Stretch | 1620 - 1450 |

| Bromoalkane (Ar-Br) | C-Br Stretch | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The isoquinoline ring system of this compound is an extended chromophore that is expected to absorb UV radiation.

Detailed Research Findings: The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption bands corresponding to π → π* transitions within the aromatic system. The presence of substituents—the electron-donating amine and methyl groups and the electron-withdrawing bromine atom—will influence the position (λmax) and intensity of these absorptions. The amino group, in particular, acts as a strong auxochrome and is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted isoquinoline core. Studies on similar aromatic systems confirm that such substitutions significantly alter the electronic absorption spectra. rsc.org

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|

| π → π * | Isoquinoline Aromatic System | 220 - 400 |

Advanced Spectroscopic Methods (e.g., Electron Spin Resonance (ESR), X-ray Diffraction (XRD))

Beyond the core spectroscopic techniques, advanced methods can provide more specialized structural information.

Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to molecules or materials with unpaired electrons. lnigchrm.in Since this compound is a stable, closed-shell molecule with no unpaired electrons, it is ESR-inactive. Therefore, this technique is not applicable for its direct characterization.

X-ray Diffraction (XRD): If this compound can be obtained as a single crystal of suitable quality, single-crystal XRD analysis is the most powerful method for unambiguously determining its three-dimensional molecular structure. This technique provides precise data on bond lengths, bond angles, and torsional angles. It also reveals information about intermolecular interactions, such as hydrogen bonding involving the amine group, and how the molecules pack in the crystal lattice. For polycrystalline powder samples, Powder X-ray Diffraction (PXRD) can be used to identify the crystalline phase and assess its purity.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and starting materials, as well as for the assessment of its final purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is most common.

Detailed Research Findings: A typical HPLC analysis would utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. The compound would be detected using a UV detector, typically set at one of its absorption maxima (e.g., 254 nm). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This method is often used to report purity levels, such as >95% or >99%. escholarship.org

Table 4: Typical HPLC Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient (e.g., 5% to 95% B) |

| Detection | UV at 254 nm |

Column chromatography and Thin-Layer Chromatography (TLC) are fundamental techniques for the purification and reaction monitoring of organic syntheses.

Detailed Research Findings:

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for determining an appropriate solvent system for column chromatography. uva.nl For this compound, a silica (B1680970) gel plate (GF254) would be used as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The relative polarity of the compound dictates the optimal solvent ratio. The spot corresponding to the compound can be visualized under UV light (254 nm) due to its aromatic nature. rsc.org

Column Chromatography: For preparative purification, column chromatography using silica gel as the stationary phase is standard. uva.nl The crude product is loaded onto the top of the column, and the selected eluent system from TLC analysis is passed through the column to separate the desired compound from impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Chemical Reactivity and Derivatization of 7 Bromo 5 Methylisoquinolin 1 Amine

Transformations Involving the Bromine Substituent at Position 7

Reduction of the Bromine Moiety

The bromine atom at the 7-position of the isoquinoline (B145761) ring is a versatile handle for various chemical modifications, including its reductive removal (hydrodebromination). This transformation is typically achieved through catalytic hydrogenation. In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction generally proceeds under mild to moderate pressures and temperatures, often in a solvent like ethanol (B145695) or methanol.

This hydrodebromination is a key step when the final target molecule requires a hydrogen atom at the 7-position, after the bromine has served its purpose as a directing group or a reactive site for other transformations, such as cross-coupling reactions. For instance, while not specific to this exact isomer, related bromo-isoquinolones have been shown to undergo debromination as a side reaction during certain nickel-catalyzed cross-coupling reactions. acs.org The direct, intentional reduction is a standard procedure in heterocyclic chemistry to access the debrominated scaffold.

Table 1: Representative Conditions for Hydrodebromination of Bromo-Aromatic Systems

| Substrate | Reagents & Catalyst | Conditions | Product |

| Aryl Bromide | H₂, Pd/C | Room Temp, 1-4 atm | Arene |

| 7-Bromo-isoquinoline derivative | H₂, Raney Nickel | Hydrogen atmosphere | 7-Hydro-isoquinoline derivative |

Reactions at the Methyl Group at Position 5

The methyl group at the C5 position, being benzylic in nature, is susceptible to various transformations, including oxidation and side-chain functionalization.

The oxidation of the 5-methyl group can lead to the corresponding aldehyde, carboxylic acid, or hydroxymethyl derivative, depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would typically convert the methyl group to a carboxylic acid.

Milder or more selective oxidizing agents are required to isolate the aldehyde or alcohol. For example, selenium dioxide (SeO₂) can be used for the oxidation of methyl groups on heterocyclic systems to aldehydes. Another approach involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) or oxygen in the presence of specific catalysts like salcomine (B1680745) for selective oxidations on substituted isoquinolines, which has been shown to convert methyl groups to diones in certain contexts. thieme-connect.de

Table 2: Potential Oxidation Reactions of the 5-Methyl Group

| Desired Product | Potential Reagents | General Conditions |

| 7-Bromo-1-aminoisoquinoline-5-carbaldehyde | SeO₂, Dioxane | Reflux |

| 7-Bromo-1-aminoisoquinoline-5-carboxylic acid | KMnO₄, H₂O/Pyridine (B92270) | Heat |

| 7-Bromo-5-(hydroxymethyl)isoquinolin-1-amine | Controlled oxidation (e.g., multistep process) | Varies |

This table is illustrative of common methods for benzylic oxidation; specific application to 7-Bromo-5-methylisoquinolin-1-amine may require experimental optimization.

Beyond oxidation, the methyl group can be functionalized through other pathways, most notably via free-radical reactions. Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation can convert the methyl group to a bromomethyl group (-CH₂Br). thieme-connect.de

This 5-(bromomethyl) derivative is a highly valuable intermediate. The bromine atom is a good leaving group, allowing for subsequent nucleophilic substitution reactions. This opens a pathway to introduce a wide variety of functional groups, including cyanides (-CN), azides (-N₃), thiols (-SH), and various amines, thereby enabling extensive derivatization at the C5 side chain. For instance, displacement with sodium cyanide would yield the corresponding acetonitrile (B52724), which can be further hydrolyzed to a carboxylic acid or reduced to an amine. thieme-connect.de

Table 3: Side-Chain Functionalization via Bromination-Substitution

| Step | Reagents | Intermediate/Product |

| 1. Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 7-Bromo-5-(bromomethyl)isoquinolin-1-amine |

| 2. Nucleophilic Substitution (Example) | NaCN, DMSO | 2-(7-Bromo-1-aminoisoquinolin-5-yl)acetonitrile |

Ring System Modifications and Fused Heterocyclic System Formation

The isoquinoline core of the molecule can undergo reactions that alter the aromatic system or serve as a scaffold for building fused heterocyclic rings.

The isoquinoline ring system can be partially or fully reduced. Catalytic hydrogenation using catalysts like platinum oxide (Adam's catalyst) or Raney nickel under more forcing conditions (higher pressure and/or temperature) than those used for hydrodebromination can reduce the pyridine ring, yielding a 1,2,3,4-tetrahydroisoquinoline. The specific conditions determine the extent of reduction. Frustrated Lewis pairs (FLPs), such as those involving B(C₆F₅)₃, have also been employed for the hydrogenation of N-heterocycles. scholaris.ca This reduction transforms the planar, aromatic isoquinoline core into a more flexible, three-dimensional tetrahydroisoquinoline structure, which is a common motif in many biologically active compounds.

The 1-aminoisoquinoline (B73089) moiety is a key precursor for the synthesis of fused imidazo[1,5-a]quinoline (B8571028) systems. These are of interest in medicinal chemistry, with derivatives showing potential as ligands for central benzodiazepine (B76468) receptors. unisi.itnih.gov A common synthetic route involves the cyclization of the 1-aminoisoquinoline with various reagents.

One established method is an iodine-mediated decarboxylative cyclization with α-amino acids. rsc.orgnih.gov In this reaction, the isoquinoline derivative, an α-amino acid, and iodine are heated in a solvent like DMF, often with an additive such as tert-butyl hydroperoxide, to yield the corresponding imidazo[1,5-a]quinoline. nih.gov The substituent at the 1-position of the resulting fused system is derived from the side chain of the α-amino acid used. Applying this to this compound would be expected to produce substituted 7-bromo-9-methyl-imidazo[1,5-a]quinolines.

Table 4: General Procedure for Imidazo[1,5-a]quinoline Synthesis

| Reactant 1 | Reactant 2 (α-amino acid) | Reagents | Product |

| This compound | Valine | I₂, t-BuOOH, DMF | 7-Bromo-1-isopropyl-9-methyl-imidazo[1,5-a]quinoline |

| This compound | Glycine | I₂, t-BuOOH, DMF | 7-Bromo-9-methyl-imidazo[1,5-a]quinoline |

The products listed are predicted based on the general reaction mechanism described in the literature. nih.gov

Formation of Benzoquinolizine Derivatives

The synthesis of benzo[a]quinolizine derivatives, which includes the pyrrolo[2,1-a]isoquinoline (B1256269) core, represents a significant area of research due to the potent biological activities associated with this heterocyclic system. rsc.orgnih.gov While direct examples starting from this compound are not extensively documented in publicly available literature, the general strategies for constructing the pyrrolo[2,1-a]isoquinoline skeleton often involve the reaction of an isoquinoline precursor with suitable reagents to form the fused five-membered ring.

One common approach involves the reaction of isoquinolinium salts with activated alkynes or alkenes. researchgate.net In a hypothetical application to this compound, the exocyclic primary amine could be transformed into a suitable leaving group or participating functionality to facilitate an intramolecular cyclization. Alternatively, the endocyclic nitrogen could be quaternized to form an isoquinolinium salt, which could then undergo a [3+2] cycloaddition reaction. The presence of the bromine and methyl groups on the benzo ring of the isoquinoline core would be expected to influence the reactivity and regioselectivity of these transformations, offering a handle for further diversification. The synthesis of pyrrolo[2,1-a]isoquinoline derivatives has been achieved from various 2-aryl-pyrrolidines and alkynes through a domino process involving oxidative dehydrogenation, cyclization, and aromatization. nih.gov

Synthesis of Structurally Related Analogs and Libraries

The strategic modification of a lead compound to generate a library of structurally related analogs is a cornerstone of modern drug discovery. The this compound scaffold is well-suited for such endeavors, offering multiple points for diversification.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and pharmacokinetic properties of a lead compound. For isoquinoline-based compounds, SAR studies have revealed key structural features that govern their therapeutic effects. For instance, studies on substituted isoquinolin-1-ones have demonstrated that modifications at various positions can significantly impact their antitumor activity. nih.gov Similarly, SAR analyses of 4-quinolinamines have identified optimal substituents for antagonizing immunostimulatory CpG-oligodeoxynucleotides. nih.gov

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse collections of compounds for high-throughput screening. youtube.com The principles of combinatorial synthesis, such as the split-and-mix method, allow for the exponential generation of unique molecules from a set of building blocks. americanpeptidesociety.org This approach has been successfully applied to the synthesis of isoquinoline-based libraries. google.com

For this compound, a combinatorial library could be designed by leveraging the reactivity of the bromine and amine functionalities. The core scaffold could be immobilized on a solid support, for instance, via the amino group. Subsequently, a diverse set of reagents could be used to modify the bromine at the 7-position through parallel synthesis. Following this, the molecule could be cleaved from the resin, or further diversification could be achieved by reacting the now-free amino group. This strategy would allow for the creation of a large library of analogs with variations at both the 1- and 7-positions, which could then be screened for various biological activities. The use of degenerate oligonucleotides in a process known as DNA-encoded library technology is another advanced combinatorial approach that could be theoretically applied. youtube.com

Computational Chemistry and Theoretical Studies of 7 Bromo 5 Methylisoquinolin 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. These methods allow for the detailed investigation of electron distribution and its influence on molecular stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 7-Bromo-5-methylisoquinolin-1-amine, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine its optimized geometry and various electronic properties. nih.gov

Key parameters derived from DFT calculations include the total energy, dipole moment, and the distribution of electrostatic potential. The molecular electrostatic potential (MEP) map is particularly insightful, as it visualizes the regions of a molecule that are rich or deficient in electrons. mdpi.com For this compound, the MEP would likely indicate negative potential (red and yellow regions) around the nitrogen atom of the amine group and the isoquinoline (B145761) ring, suggesting these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amine group, highlighting their role as electron-deficient centers.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

| Total Energy (Hartree) | -3456.789 |

| Dipole Moment (Debye) | 3.45 |

| Electronegativity (χ) | 4.58 eV |

| Hardness (η) | 2.12 eV |

| Softness (S) | 0.47 eV⁻¹ |

| Electrophilicity Index (ω) | 4.95 eV |

Note: This data is hypothetical and serves as an illustrative example of typical DFT calculation outputs.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the isoquinoline ring system. The LUMO, on the other hand, would likely be distributed over the aromatic system, particularly influenced by the electron-withdrawing bromine atom.

Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical Data)

| Orbital | Energy (eV) |

| HOMO | -6.70 |

| LUMO | -2.46 |

| HOMO-LUMO Gap (ΔE) | 4.24 |

Note: This data is hypothetical and serves as an illustrative example of typical molecular orbital analysis outputs.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular modeling and docking studies are employed to simulate its interaction with specific protein targets.

Protein-Ligand Docking Simulations

Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein receptor. aablocks.com This method is instrumental in understanding the binding mode and affinity of a potential drug candidate. For this compound, docking studies could be performed against various kinase enzymes, which are common targets for isoquinoline-based inhibitors. mdpi.com

The simulation would reveal potential hydrogen bonds between the amine group of the ligand and amino acid residues in the active site of the protein. Hydrophobic interactions involving the methyl group and the aromatic rings, as well as halogen bonds involving the bromine atom, would also contribute to the binding affinity. The docking score, an estimation of the binding free energy, provides a quantitative measure of the interaction strength. mdpi.com

Pharmacophore Modeling and Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model for a series of active isoquinoline derivatives can be generated based on their common structural features and interactions with a target receptor. semanticscholar.org

For this compound, a pharmacophore model might include features such as a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the isoquinoline nitrogen), an aromatic ring, and a hydrophobic feature (the methyl group). This model can then be used as a 3D query to screen large chemical databases for novel compounds with similar pharmacophoric features, potentially leading to the discovery of new and more potent inhibitors. nih.gov

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations can identify transition states, intermediates, and reaction products, providing a detailed, step-by-step understanding of a reaction mechanism.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodologies are well-established for related isoquinoline systems. For instance, computational analyses have been successfully applied to understand the intramolecular Diels-Alder (IMDA) reactions in the synthesis of complex imidazopyridine-fused isoquinolinones. beilstein-journals.org In such studies, DFT calculations are used to analyze the transition states and charge distributions of reactants, revealing how different substituents electronically influence the reaction's feasibility and outcome. beilstein-journals.org

For this compound, computational methods could be employed to investigate various potential transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, or cyclization processes. A typical computational workflow would involve:

Geometry Optimization: Calculating the lowest-energy three-dimensional structures of reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming the nature of the stationary points on the potential energy surface. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the connected reactant and product, confirming the proposed mechanism.

These calculations yield critical thermodynamic and kinetic data, such as activation energies (Ea) and reaction enthalpies (ΔH), which predict the favorability and rate of a given reaction pathway. For example, a hypothetical study on a Suzuki coupling reaction at the bromine site of this compound could compare different catalytic cycles to determine the most likely mechanism.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Involving this compound

This table illustrates the type of data generated from a computational study of a reaction mechanism, showing the relative energies of different species along a proposed reaction coordinate.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (this compound + Reagent) | 0.0 |

| TS1 | First Transition State | +22.5 |

| INT | Reaction Intermediate | +5.3 |

| TS2 | Second Transition State | +18.7 |

| P | Products | -15.2 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry is a highly effective tool for predicting the spectroscopic properties of molecules, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. worktribe.com This predictive capability is invaluable for confirming molecular structures, assigning ambiguous signals in experimental spectra, and even differentiating between isomers or conformers. arxiv.orgnih.gov

The most common method for predicting NMR spectra is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. mdpi.com The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions depends heavily on the chosen computational methodology, including the DFT functional and the basis set. mdpi.comuni-bonn.de Numerous studies have benchmarked various combinations to identify the most reliable protocols for specific classes of molecules. mdpi.com For complex molecules, advanced statistical methods like DP4+ analysis can be used. This method compares the computationally predicted ¹H and ¹³C NMR data for all possible stereoisomers of a molecule against the experimental data to determine the most probable structure with a high degree of confidence. nih.gov

For this compound, a computational study would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The results would then be compared with experimentally obtained spectra to confirm the structural assignment of the bromine and methyl groups on the isoquinoline core.

Table 2: Hypothetical Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for this compound

This table demonstrates how calculated chemical shifts are compared to experimental values to validate a molecular structure. The small difference between the two datasets would indicate a high-confidence assignment. The GIAO method at the B3LYP/6-31G(d) level of theory is a common starting point for such predictions.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (Δδ) |

| C1 | 155.1 | 154.8 | 0.3 |

| C3 | 108.2 | 108.0 | 0.2 |

| C4 | 138.9 | 138.7 | 0.2 |

| C4a | 123.5 | 123.3 | 0.2 |

| C5 | 135.4 | 135.2 | 0.2 |

| C6 | 129.8 | 129.5 | 0.3 |

| C7 | 118.0 | 117.8 | 0.2 |

| C8 | 125.6 | 125.4 | 0.2 |

| C8a | 142.1 | 141.9 | 0.2 |

| 5-CH₃ | 19.7 | 19.5 | 0.2 |

Biological Activity and Mechanistic Investigations of 7 Bromo 5 Methylisoquinolin 1 Amine and Its Derivatives

Evaluation of Antimicrobial Properties (e.g., Antibacterial, Antifungal) in vitro

Isoquinoline (B145761) alkaloids and their synthetic derivatives have been recognized for their antimicrobial effects. nih.govresearchgate.net The structural diversity within this class of compounds allows for a broad spectrum of activity against various pathogens. benthamdirect.com

Minimum Inhibitory Concentration (MIC) Studies

The antimicrobial efficacy of isoquinoline derivatives is commonly quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. Studies have demonstrated that these derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains. acs.orgmdpi.com

For instance, certain 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate derivatives have shown promising bactericidal activity, particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, with MIC values as low as 1–2 μg/mL. rsc.org The presence and position of a bromine atom can influence this activity; in some cases, bromination has been shown to reduce antibacterial efficacy against Gram-negative strains. semanticscholar.org Conversely, other studies on halogenated derivatives indicate that these substituents are crucial for antimicrobial action. mdpi.com Tricyclic isoquinoline derivatives have also demonstrated notable antibacterial properties against Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae. mdpi.com

Several isoquinoline alkaloids isolated from natural sources, such as chelerythrine (B190780) and sanguinarine (B192314), exhibit potent antimicrobial effects. Chelerythrine was found to be highly effective against P. aeruginosa with an MIC of 1.9 µg/mL, while sanguinarine showed similar potency against S. aureus. nih.govnih.gov Some novel quinolone derivatives have also shown good to moderate antibacterial activity, with MIC values ranging from 6.25 to 50 μg/mL against strains like S. aureus and E. coli. researchgate.net

Interactive Table: MIC Values of Various Isoquinoline Derivatives

Mechanism of Action Studies

The mechanisms through which isoquinoline derivatives exert their antimicrobial effects are varied. nih.gov One proposed mechanism for certain isoquinoline alkaloids, such as benzophenanthridines and protoberberines, involves the disruption of bacterial cell division by perturbing the Z-ring, a key structure in bacterial cytokinesis. worktribe.com Other general mechanisms attributed to alkaloids include the inhibition of nucleic acid and protein synthesis, disruption of cell wall synthesis, and altering cell membrane permeability. nih.govworktribe.com

For some 5,8-dioxo-5,8-dihydroisoquinoline derivatives, it has been suggested that their activity may stem from the inhibition of the cytochrome b complex, which would block the mitochondrial electron transport chain—a pathway present in bacteria. rsc.org

Anticancer and Antiproliferative Studies in vitro

The anticancer properties of isoquinoline alkaloids and their derivatives are a major focus of research, with studies demonstrating their ability to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. nih.govresearchgate.netarabjchem.org

Cell Line Cytotoxicity Assays (e.g., MTT Colorimetric Method)

The cytotoxicity of isoquinoline derivatives against cancer cells is frequently evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govmdpi.com These studies often reveal potent antiproliferative activity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the micromolar and even nanomolar range.

For example, a series of aminoisoquinoline-5,8-quinones demonstrated moderate to high cytotoxic activity against human gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. nih.govmdpi.com In one study, 7-Amino-6-bromoisoquinoline-5,8-quinone was identified as a particularly potent compound, with IC50 values ranging from 0.21 to 0.49 μM across the tested cell lines. researchgate.net Other synthetic isoquinoline derivatives, identified as B01002 and C26001, showed significant antiproliferative effects on SKOV3 ovarian cancer cells with IC50 values of 7.65 and 11.68 µg/mL, respectively. nih.gov Brominated quinone analogs have also been investigated, showing remarkable activity against a panel of cancer cell lines, with GI50 (50% growth inhibition) values in the low micromolar range. mdpi.com

Interactive Table: In Vitro Cytotoxicity of Isoquinoline Derivatives

Cell Cycle Analysis

A key mechanism behind the antiproliferative effects of isoquinoline derivatives is their ability to interfere with the normal progression of the cell cycle, leading to cell cycle arrest. nih.govresearchgate.net This prevents cancer cells from dividing and proliferating.

For example, a brominated plastoquinone (B1678516) analog was found to cause cell cycle arrest in MCF-7 breast cancer cells. mdpi.com Furthermore, palladium(II) and rhodium(III) complexes incorporating isoquinoline derivatives were shown to arrest the cell cycle at the S-phase in HepG2 liver cancer cells through the regulation of cyclins and cyclin-dependent kinases. chinesechemsoc.org

Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Isoquinoline derivatives have been shown to effectively trigger apoptosis in cancer cells through various signaling pathways. nih.govresearchgate.net

Mechanistic studies have revealed that these compounds can act on both the extrinsic and intrinsic apoptotic pathways. The intrinsic, or mitochondrial-dependent, pathway appears to be a common target. Some pyrrolo[2,1-a]isoquinoline (B1256269) derivatives induce apoptosis by directly acting on mitochondria, leading to the generation of reactive oxygen species (ROS) and the up-regulation of apoptosis-inducing factor (AIF). rsc.org Similarly, certain metal complexes with isoquinoline derivatives have been found to induce mitochondria-mediated apoptosis in HepG2 cells. chinesechemsoc.org

Another identified mechanism involves the targeting of the Inhibitor of Apoptosis Proteins (IAP) family. Two novel isoquinoline derivatives were found to promote caspase-induced apoptosis in ovarian cancer models by downregulating several IAP members, including XIAP, cIAP-1, and survivin. nih.gov This downregulation removes the brakes on the apoptotic machinery, allowing for the programmed death of cancer cells.

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical factor in metastasis. Isoquinoline and quinoline (B57606) derivatives have been investigated for their potential to inhibit these processes. Research has shown that certain brominated quinoline derivatives can effectively impede cancer cell migration. For instance, a wound healing assay demonstrated that a nitrated bromoquinoline compound significantly inhibited the migration of HT29 colon cancer cells. nih.gov

The mechanism of such inhibition often involves the targeting of key cellular pathways that regulate cell motility and cytoskeletal dynamics. nih.gov One such critical pathway is the RhoA/ROCK signaling cascade, which plays a fundamental role in cell contraction, a process essential for cell movement. google.com Inhibition of Rho-associated protein kinase (ROCK) has been shown to decrease cancer cell invasiveness and metastasis. nih.gov Isoquinoline derivatives have been specifically designed as inhibitors of the RhoA/ROCK pathway, highlighting a potential mechanism by which they can exert anti-migratory effects. google.com Other targets for inhibiting cell migration include myosin light chain kinase (MLCK) and non-muscle myosin II, whose inhibition has been linked to reduced invasiveness in various cancer cell lines. nih.gov

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which 7-Bromo-5-methylisoquinolin-1-amine and its analogs exert their biological effects. These compounds have been evaluated against several classes of enzymes, revealing a range of activities from kinase to cholinesterase inhibition.

The evaluation of enzyme inhibitors requires the development and validation of robust biochemical assays. For isoquinoline derivatives, these assays are tailored to the specific enzyme class being targeted. For example, in the development of 2-hydroxylisoquinoline-1,3-diones as inhibitors of HIV reverse transcriptase, researchers established specific assays to measure the inhibition of both RNase H and polymerase functions of the enzyme. nih.gov Such assay development involves synthesizing the target compounds and then testing their inhibitory concentration (IC50) values against the purified enzyme. These assays are crucial for determining the potency and selectivity of the compounds, forming the basis for further structure-activity relationship studies. nih.gov

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. By systematically modifying the chemical structure of a lead compound, researchers can identify key molecular features required for target binding.

For isoquinoline-based inhibitors, SAR studies have provided significant insights. In the development of inhibitors for Protein Arginine Methyltransferase 3 (PRMT3), an isoquinoline-containing analog showed improved potency over its parent compound. nih.gov Further modifications to the isoquinoline ring helped to confirm the importance of the isoquinoline nitrogen's position for hydrogen bonding within the enzyme's active site. nih.gov

Table 1: SAR of Isoquinoline Analogs as PRMT3 Inhibitors Data sourced from studies on PRMT3 inhibition. nih.gov

| Compound | Modification | PRMT3 IC50 (nM) | Notes |

|---|---|---|---|

| Parent Compound | Quinoline | 134 ± 5 | Starting point for SAR. |

| Analog 5 | Isoquinoline | 84 ± 5 | Slight improvement in potency. |

| Analog 37 | 7-methylisoquinoline (B1584925) | ~2-fold less potent than lead | Slightly larger substituent reduces potency. |

| Analog 36 | 7-fluoroisoquinoline | Similar potency to lead | Small fluoro group is well-tolerated. |

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer, making them important therapeutic targets. osti.gov Isoquinoline-based compounds have been developed as potent kinase inhibitors.

A series of isoquinoline-containing compounds designed through a ring-closure strategy were found to potently inhibit kinases such as Abl and BRAF. osti.gov While these rigid isoquinoline structures were well-tolerated by the Abl kinase, they showed a slight decrease in potency compared to a more flexible parent compound. osti.gov The selectivity of these compounds was notable; one derivative, 2a, inhibited 18 kinases by over 90%, all of which were also targets of the parent compound, suggesting the isoquinoline ring is tolerated by a specific subset of kinases. osti.gov

Derivatives of quinazolin-4-amine (B77745) containing a bromo-indole moiety have also been explored as pan-HER inhibitors, targeting the human epidermal growth factor receptor family of kinases (EGFR, HER2, HER4). nih.gov This demonstrates that a brominated heterocyclic amine scaffold can be effective for developing kinase inhibitors. nih.gov

Table 2: Inhibition of BRAF Kinase by Isoquinoline Derivatives Data sourced from studies on kinase inhibition. osti.gov

| Compound | BRAF V600E IC50 (nM) |

|---|---|

| 2a | 270 ± 20 |

| 2d | 190 ± 10 |

| 2f | 220 ± 20 |

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, particularly on histone proteins, and are key regulators of gene expression. Inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising therapeutic strategy, particularly in oncology. thno.org

Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.gov The isoquinoline scaffold has been investigated for its potential to inhibit cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE).

Studies on new tetrahydroisoquinoline derivatives have led to the preparation of compounds with anticholinesterase activity. researchgate.net Additionally, research on brominated quinoline derivatives has noted significant inhibitory activity against cholinergic enzymes, indicating that the presence of a bromine atom on the quinoline or isoquinoline core can be compatible with, or even contribute to, anticholinesterase effects. nih.gov

Other Biological Activities in vitro (e.g., Antiviral, Antioxidant, Antimalarial)

While direct in vitro studies on the antiviral, antioxidant, or antimalarial activities of this compound are not extensively documented in publicly available literature, the broader class of isoquinoline and quinoline derivatives has been the subject of significant research in these areas. The findings for these structurally related compounds provide a foundation for understanding the potential biological profile of this compound.

Antiviral Activity The isoquinoline scaffold is a key feature in various compounds investigated for antiviral properties. For instance, a series of 7-aminoquinoline (B1265446) derivatives were synthesized and evaluated for their ability to inhibit the replication of herpes simplex virus (HSV) type 1. nih.gov All tested compounds in this series demonstrated inhibitory activity against HSV-1, with 50% inhibitory concentrations (IC₅₀) ranging from 2 to 50 µg/mL. nih.gov Furthermore, certain 2-hydroxylisoquinoline-1,3-dione derivatives have been identified as dual inhibitors of HIV reverse transcriptase-associated RNase H and polymerase activities. nih.gov

Research into influenza has also highlighted isoquinolone derivatives as potential viral polymerase inhibitors. One study identified a hit compound, 3-(6-ethylbenzo[d] nih.govsmolecule.comdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one, with 50% effective concentration (EC₅₀) values between 0.2 and 0.6 µM against influenza A and B strains. mdpi.com Modifications to this parent structure yielded derivatives with a broad spectrum of antiviral activity and improved safety profiles. mdpi.com

Antimalarial Activity The quinoline core is fundamental to many antimalarial drugs, and research continues into new derivatives to combat drug resistance. nih.gov Studies on isoquinoline derivatives have also shown promise. A notable study on novel 4-cyano-3-methylisoquinoline (B179422) inhibitors against Plasmodium falciparum included bromo-substituted compounds. rsc.org Specifically, derivatives such as 7-Bromo-1-(butylamino)-3-methylisoquinoline-4-carbonitrile were synthesized and evaluated as part of a broader effort to develop new antimalarial agents. rsc.org Another research effort focused on 1,2,4-triazolo[4,3-a]pyrazines, screening a library of amine-substituted analogues against the chloroquine-sensitive 3D7 strain of P. falciparum. beilstein-journals.org These studies underscore the relevance of the halogenated isoquinoline scaffold in the search for new antimalarials.

Table 1: Antimalarial and Cytotoxic Activity of Selected Triazolopyrazine Derivatives

| Compound | Antimalarial Activity vs. P. falciparum 3D7 (IC₅₀, µM) | Cytotoxicity vs. HEK293 (IC₅₀, µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 10 | 9.90 | >80 | >8.1 |

| Compound 11 | 14.00 | >80 | >5.7 |

| Compound 12 | 15.20 | >80 | >5.3 |

| Compound 13 | 23.30 | 40.40 | 1.7 |

| Compound 14 | 15.70 | 31.10 | 2.0 |

Source: Data compiled from a study on amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. beilstein-journals.org

Antioxidant Activity The antioxidant potential of nitrogen-containing heterocyclic compounds is an area of active investigation. The reducing properties of diarylamines, for example, make them effective radical scavengers. ipb.pt A study on new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes evaluated their antioxidant capabilities through various assays, including scavenging of DPPH radicals and inhibition of lipid peroxidation. ipb.pt In that study, methoxylated compounds demonstrated high radical scavenging activity and lipid peroxidation inhibition, in some cases exceeding the performance of standards like tert-butylhydroquinone (B1681946) (TBHQ). ipb.pt While this scaffold differs from isoquinoline, the research highlights the potential antioxidant capacity of related aromatic amine structures. Research on aminoquinolines has also included assessments of their potential as free radical scavengers.

Preclinical in vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Metabolism and Stability In vitro metabolic stability is commonly assessed using liver microsomes from different species (e.g., mouse, rat, monkey, human). dovepress.com These assays determine the intrinsic clearance (Clint) of a compound, indicating its susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450 (CYP) enzymes. dovepress.comfrontiersin.org For example, in a study of an indole-2-carboxamide derivative, the intrinsic clearance in mouse liver microsomes was measured to guide structural modifications. nih.govacs.org For a novel MET kinase inhibitor, plasma clearance was found to be low in mice and dogs but moderate in rats and monkeys, with the compound being primarily eliminated by liver metabolism. nih.gov Identifying the specific CYP enzymes responsible for metabolism (e.g., CYP3A4) is also a key step, often achieved through studies with recombinant CYPs or specific chemical inhibitors. frontiersin.org

Absorption and Permeability Cell-based assays, such as those using Caco-2 or MDCK cell lines, are used to predict intestinal absorption and to identify whether a compound is a substrate for efflux transporters like P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP). nih.gov For instance, a MET kinase inhibitor was identified as a likely substrate for both MDR1 and BCRP. nih.gov

Distribution Plasma protein binding is a crucial distribution parameter, as only the unbound fraction of a drug is typically pharmacologically active. This is measured in vitro using plasma from various species. High plasma protein binding (>90%) is common for many drug candidates. nih.govdovepress.com For example, a MET kinase inhibitor showed high binding (96.7-99.0%), while another compound, CLBQ14, was also highly bound to plasma proteins (>91%). nih.govdovepress.com The blood-to-plasma concentration ratio indicates whether a compound preferentially distributes into red blood cells. nih.gov

Table 2: Illustrative In Vitro ADME Properties of a Preclinical Kinase Inhibitor

| Parameter | Species | Value |

|---|---|---|

| Plasma Clearance (mL/min/kg) | Mouse | 15.8 |

| Rat | 36.6 | |

| Monkey | 13.9 | |

| Dog | 2.44 | |

| Plasma Protein Binding (%) | Human | 96.7 - 99.0 |

| Blood-to-Plasma Ratio | Human | 0.78 - 1.46 |

| Transporter Substrate | MDR1 & BCRP | Yes |

Source: Data is illustrative and based on findings for GNE-A, a MET kinase inhibitor, not this compound. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.